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molecular formula C14H14N2O6 B8469530 2-Hydroxy-4-(hydroxyimino)-2-[(1H-indol-3-yl)methyl]pentanedioic acid CAS No. 565468-84-0

2-Hydroxy-4-(hydroxyimino)-2-[(1H-indol-3-yl)methyl]pentanedioic acid

Cat. No. B8469530
M. Wt: 306.27 g/mol
InChI Key: WDEFNCASYWIAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390909B2

Procedure details

After 1.0 g (4.92 mmol) of indole-3-pyruvic acid was added to and dissolved in 10 ml of aqueous saturated sodium carbonate solution, the resulting solution was adjusted to pH 12.55 using aqueous 25% sodium hydroxide solution. After 1.3 g (14.8 mmol) of pyruvic acid was added, the resulting solution was adjusted to pH 12.6 using aqueous 25% sodium hydroxide solution, for reaction at ambient temperature for 2 hours, to obtain a reaction solution containing 4-hydroxy-4-(3-indolylmethyl)-2-ketoglutaric acid. 1.37 g (19.7 mmol) of hydroxylamine hydrochloride salt was added to the reaction solution, while the reaction solution was adjusted to a pH value around neutrality using aqueous 25% sodium hydroxide solution, and stirred at ambient temperature for 4 hours. Using conc. hydrochloric acid, the reaction solution was adjusted to an acidic pH value, to extract the organic matter in ethyl acetate. The organic layer was rinsed with aqueous saturated sodium chloride, dried over anhydrous magnesium sulfate and subsequently concentrated, to obtain the residue. The residue was recrystallized in aqueous 28% ammonia and ethanol, to obtain 0.52 g of 4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid (1.5 mmol; a yield, 31% vs. indole-3-pyruvic acid) in crystal form.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.37 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
10 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C(CC(=O)C(O)=O)=C1.[OH-:16].[Na+].C(O)(=O)C(C)=O.[OH:24][C:25]([CH2:35][C:36]1[C:44]2[C:39](=[CH:40][CH:41]=[CH:42][CH:43]=2)[NH:38][CH:37]=1)([C:32]([OH:34])=[O:33])[CH2:26][C:27](=O)[C:28]([OH:30])=[O:29].Cl.[NH2:46]O.Cl>C(=O)([O-])[O-].[Na+].[Na+]>[OH:24][C:25]([CH2:35][C:36]1[C:44]2[C:39](=[CH:40][CH:41]=[CH:42][CH:43]=2)[NH:38][CH:37]=1)([C:32]([OH:34])=[O:33])[CH2:26][C:27](=[N:46][OH:16])[C:28]([OH:30])=[O:29] |f:1.2,5.6,8.9.10|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(C(=O)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C(=O)C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(C(=O)O)=O)(C(=O)O)CC1=CNC2=CC=CC=C12
Step Six
Name
Quantity
1.37 g
Type
reactant
Smiles
Cl.NO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
10 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for reaction at ambient temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to obtain a reaction solution
EXTRACTION
Type
EXTRACTION
Details
to extract the organic matter in ethyl acetate
WASH
Type
WASH
Details
The organic layer was rinsed with aqueous saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
subsequently concentrated
CUSTOM
Type
CUSTOM
Details
to obtain the residue
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized in aqueous 28% ammonia and ethanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC(CC(C(=O)O)=NO)(C(=O)O)CC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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